N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
CAS No.: 592470-83-2
Cat. No.: VC7527439
Molecular Formula: C16H16ClNO4S
Molecular Weight: 353.82
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine - 592470-83-2](/images/structure/VC7527439.png)
Specification
CAS No. | 592470-83-2 |
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Molecular Formula | C16H16ClNO4S |
Molecular Weight | 353.82 |
IUPAC Name | 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Standard InChI | InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) |
Standard InChI Key | OJRRTLZIRLWIKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, reflects its substituent arrangement:
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A 3-chloro-4-methylphenyl group attached to the glycine’s nitrogen.
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A 4-methylbenzenesulfonyl (tosyl) group linked to the same nitrogen.
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A glycine backbone (aminoacetic acid) forming the core structure .
The presence of both electron-withdrawing (chloro, sulfonyl) and electron-donating (methyl) groups creates a polarized electronic environment, influencing its solubility and reactivity.
Physicochemical Properties
Key properties derived from experimental data include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₆ClNO₄S | |
Average mass | 353.817 g/mol | |
Monoisotopic mass | 353.048857 g/mol | |
CAS Registry Number | 592470-83-2 | |
Storage recommendations | Refrigerate at 2–7°C |
The compound is typically a white to off-white solid, though solubility data in common solvents (e.g., water, DMSO) remains unreported in accessible literature .
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols for this specific compound are scarce, analogous sulfonamide-glycine derivatives are synthesized via:
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Sulfonamide Formation: Reacting 3-chloro-4-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide .
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Glycine Coupling: Introducing a glycine moiety using carbodiimide-based coupling agents (e.g., DCC) or activated esters .
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though commercial availability is limited, as indicated by discontinued product listings .
Stability and Reactivity
The sulfonamide group (-SO₂N<) confers stability against hydrolysis under acidic conditions, while the chloro and methyl substituents may participate in:
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Electrophilic aromatic substitution at the phenyl ring’s unsubstituted positions.
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Nucleophilic displacement of the chlorine atom under strong basic conditions .
Structural Analogues and Comparative Analysis
Positional Isomerism
Subtle changes in substituent positioning alter physicochemical properties. For example:
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N-(3-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 362719-84-4) differs in the chloro group’s position, affecting steric hindrance and dipole moments .
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N-(4-Chlorophenyl)-N-tosyl-glycine (CAS 333449-35-7) lacks the methyl group on the phenyl ring, reducing hydrophobicity .
Functional Group Modifications
Replacing glycine with bulkier amino acids (e.g., alanine, valine) increases steric hindrance, potentially altering binding affinities in biological systems .
Challenges and Future Prospects
Data Gaps
Current limitations include:
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Biological activity profiles: No peer-reviewed studies confirm antitumor or enzymatic effects.
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Thermodynamic data: Melting points, solubility, and partition coefficients remain uncharacterized .
Synthetic Optimization
Future work could focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume